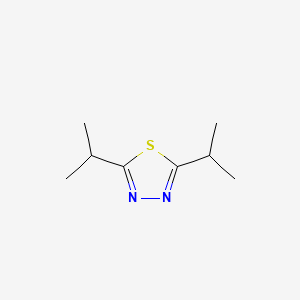
2,5-Diisopropyl-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diisopropyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure This compound is part of the broader class of thiadiazoles, which are known for their diverse biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diisopropyl-1,3,4-thiadiazole typically involves the reaction of bromothiadiazole with diisopropylamine. The process begins by adding diisopropylamine to a flask and heating it to 65°C. Bromothiadiazole is then added in a controlled manner, maintaining the temperature between 65-70°C. After the addition is complete, the mixture is heated to 75°C and maintained for 2 hours. The reaction is then cooled, and liquid caustic soda is added. The final product is obtained by adjusting the pH with hydrochloric acid, followed by filtration and washing .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with safety measures in place to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions: 2,5-Diisopropyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.
科学研究应用
2,5-Diisopropyl-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research indicates its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of polymers and materials with specific properties.
作用机制
The mechanism of action of 2,5-Diisopropyl-1,3,4-thiadiazole involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, altering their function. For instance, it has been shown to inhibit certain enzymes, leading to antimicrobial or anticancer effects . The compound’s structure allows it to interact with DNA, proteins, and other biomolecules, disrupting normal cellular processes .
相似化合物的比较
1,3,4-Thiadiazole: A parent compound with similar chemical properties but without the isopropyl groups.
1,2,4-Thiadiazole: Another isomer with different substitution patterns and reactivity.
1,3,4-Oxadiazole: A related heterocycle with an oxygen atom instead of sulfur.
Uniqueness: 2,5-Diisopropyl-1,3,4-thiadiazole is unique due to the presence of isopropyl groups, which enhance its lipophilicity and reactivity. This makes it more suitable for certain applications, such as drug development and material science .
属性
CAS 编号 |
40928-83-4 |
|---|---|
分子式 |
C8H14N2S |
分子量 |
170.28 g/mol |
IUPAC 名称 |
2,5-di(propan-2-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H14N2S/c1-5(2)7-9-10-8(11-7)6(3)4/h5-6H,1-4H3 |
InChI 键 |
OSNBUGBUMPTDKE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NN=C(S1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12900260.png)
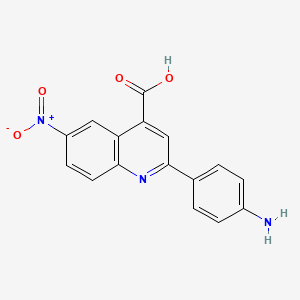
![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)
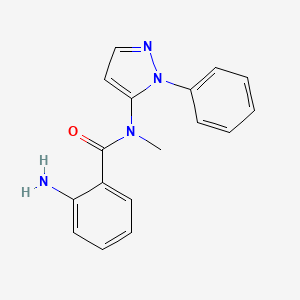

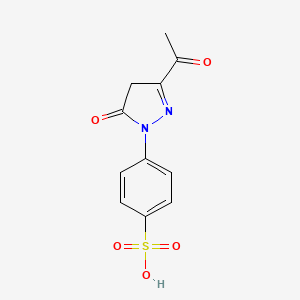
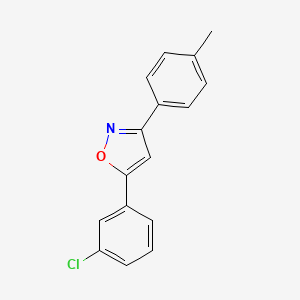
![Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-](/img/structure/B12900291.png)

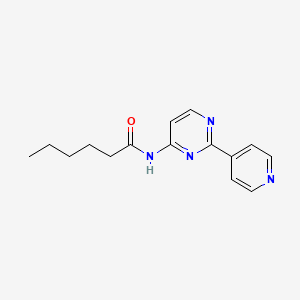

![Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900322.png)
![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)

